REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH3:8][NH:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][N:11]=1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:8][N:9]([C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][N:11]=1)[C:5](=[O:7])[CH3:6]
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Name
|
|
Quantity
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9.3 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3.01 g
|
Type
|
reactant
|
Smiles
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CNC1=NC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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24 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was used in the following step without purification
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Type
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TEMPERATURE
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Details
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The resulted mixture was heated at 90 degrees for overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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solvent was removed
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Type
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ADDITION
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Details
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ethyl acetate was added
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Type
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EXTRACTION
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Details
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The ethyl acetate solution was extracted three times with water
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Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
CN(C(C)=O)C1=NC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |